molecular formula C17H19NO6 B2942804 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one CAS No. 887209-80-5

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one

Cat. No.: B2942804
CAS No.: 887209-80-5
M. Wt: 333.34
InChI Key: ASULXAUUTXWVIU-UHFFFAOYSA-N
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Description

The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one features a chromen-2-one (coumarin) scaffold substituted with dihydroxy groups at positions 7 and 8, and a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 2. This structure combines the bioactive coumarin core with a spirocyclic amine, which is often employed to enhance metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c19-13-2-1-12-11(9-14(20)24-16(12)15(13)21)10-18-5-3-17(4-6-18)22-7-8-23-17/h1-2,9,19,21H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASULXAUUTXWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=CC(=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the chromenone moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the chromenone ring or the spirocyclic structure.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the chromenone ring.

Scientific Research Applications

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The hydroxyl groups in the chromenone moiety may participate in hydrogen bonding and redox reactions, while the spirocyclic structure could influence its binding to specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen-2-one Core

Analog 1 : 4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one ()
  • Key Differences: Substituents: Methyl groups at positions 7 and 8 instead of hydroxyl groups. Molecular Formula: C₁₉H₂₃NO₄ (MW: 329.40 g/mol). Impact:
  • Reduced polarity compared to the dihydroxy derivative, leading to higher lipophilicity (predicted LogP ~2.1 vs. ~1.5 for the dihydroxy compound).
  • Enhanced metabolic stability due to the absence of oxidizable hydroxyl groups .
Analog 2 : 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one ()
  • Key Differences: Substituents: Hydroxy group at position 6 and methyl at position 7. Molecular Formula: C₁₈H₂₁NO₅ (MW: 331.37 g/mol). Impact:
  • Intermediate polarity between the dihydroxy and dimethyl analogs.
  • Altered regiochemistry of substituents may shift biological activity; hydroxy at position 6 could mimic natural coumarins like fraxetin (6-hydroxy-7-methoxycoumarin) in antioxidant effects .
Analog 3 : 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one ()
  • Key Differences: Scaffold: Cyclopenta-fused chromen-2-one ring. Molecular Formula: C₂₀H₂₃NO₄ (MW: 341.40 g/mol). Impact:
  • Reduced solubility due to the hydrophobic cyclopenta group .

Physicochemical Properties and Pharmacokinetics

Property Target Compound (7,8-dihydroxy) Analog 1 (7,8-dimethyl) Analog 2 (6-hydroxy-7-methyl)
Molecular Weight ~333.4 g/mol* 329.40 g/mol 331.37 g/mol
Polar Surface Area ~90 Ų ~60 Ų ~75 Ų
LogP (Predicted) ~1.5 ~2.1 ~1.8
Hydrogen Bond Donors 2 0 1
Hydrogen Bond Acceptors 5 4 5

*Estimated based on substituent adjustments from .

  • Analog 1 (dimethyl) is more lipophilic, which may enhance blood-brain barrier penetration but reduce renal clearance .

Biological Activity

The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is characteristic of many biologically active molecules. The presence of hydroxyl groups at the 7 and 8 positions of the chromenone moiety contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many derivatives of spirocyclic compounds have been studied for their antibacterial and antifungal activities.
  • Receptor Binding : Some studies have shown that related compounds can act as ligands for sigma receptors, which are involved in various neurological processes.
  • Cytotoxicity : Certain derivatives have displayed cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial properties of spirocyclic compounds found that derivatives similar to This compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Sigma Receptor Affinity

Research involving the synthesis of piperidine derivatives indicated that compounds with a similar structure to 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl) showed high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) . This suggests potential applications in treating neurodegenerative diseases where sigma receptors play a crucial role.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For instance, compounds analogous to the target molecule were tested against various cancer cell lines, showing IC50 values in the micromolar range .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on synthesized derivatives showed that modifications to the chromenone structure enhanced antimicrobial efficacy against specific pathogens.
  • Cytotoxic Effects : In a comparative study, several derivatives were subjected to cytotoxicity assays where one derivative showed significant activity against breast cancer cells with an IC50 value of 20 µM .

Data Tables

Biological ActivityCompoundIC50 (µM)Mechanism
AntimicrobialSimilar Derivative15Cell wall synthesis inhibition
Sigma Receptor BindingPiperidine Analog5.4Ligand for sigma receptors
CytotoxicityRelated Compound20Induction of apoptosis

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